molecular formula C18H25NO4 B8257248 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

Cat. No.: B8257248
M. Wt: 319.4 g/mol
InChI Key: HNYYDBIWYLLTRD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring.

    Attachment of the Phenyl Group: The phenyl group is attached to the piperidine ring through a substitution reaction.

    Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for precise control of reaction conditions.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation . Its applications include:

    Chemistry: Used as a linker in the synthesis of bifunctional molecules for protein degradation.

    Biology: Employed in studies to understand protein-protein interactions and cellular pathways.

    Medicine: Investigated for potential therapeutic applications in treating diseases by degrading disease-causing proteins.

    Industry: Utilized in the development of novel pharmaceuticals and bioconjugation technologies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
  • Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • 2-(3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

Uniqueness

2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid is unique due to its semi-flexible linker properties, which provide an optimal balance between rigidity and flexibility. This balance is crucial for the effective formation of ternary complexes in PROTACs, enhancing their efficacy in targeted protein degradation .

Properties

IUPAC Name

2-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-10-8-15(9-11-19)14-6-4-13(5-7-14)12-16(20)21/h4-7,15H,8-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYYDBIWYLLTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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